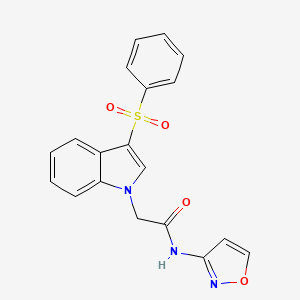
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid” is a compound that falls under the category of quinazolinone derivatives . Quinazolinones are heterocyclic compounds that have gained significant importance in medicinal chemistry due to their wide range of biological properties . They are known to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves reactions with primary aromatic amines such as aniline, p-chloro aniline, p-methoxy aniline, p-amino benzoic acid, and p-amino acetophenone . It also reacts with heterocyclic amines like 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one, and 3-amino-2-methylquinazolinone .Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated that derivatives of quinazolinone, which can be synthesized from compounds structurally related to 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid, possess potent antimicrobial properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been shown to exhibit significant anti-bacterial and anti-fungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential in combating microbial infections (Mohamed et al., 2010).
Antituberculous Agents
Quinazolinone derivatives have also been explored for their antituberculous activity. The synthesis of sulfanilamido-naphthoquinones, for instance, represents an effort to develop new treatments for tuberculosis. These compounds have shown effectiveness in low concentrations against Mycobacterium tuberculosis, suggesting a promising direction for the development of novel antituberculous agents (Osman et al., 1983).
Antiviral Properties
Further extending the potential applications of quinazolinone-based compounds, studies have synthesized novel derivatives to evaluate their antiviral activities. Specifically, some quinazolinone derivatives have demonstrated promising results against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV). This highlights the potential of these compounds in the development of new antiviral drugs, offering a pathway for the treatment of viral infections that pose significant public health risks (Selvam et al., 2007).
Synthesis and Characterization of Novel Compounds
The structural flexibility of 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid enables the synthesis of a wide array of novel compounds with potential biological activities. For example, new derivatives incorporating sulfonamido-4-thiazolidinone have been synthesized, characterized, and evaluated for their antimicrobial properties. These compounds, through their innovative structures, offer a foundation for further exploration in medicinal chemistry and drug development (Patel et al., 2010).
Orientations Futures
Quinazolinone and its derivatives, including “3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid”, have a wide range of biological activities, making them a significant area of research in medicinal chemistry . Future research could focus on synthesizing new quinazolinone derivatives and studying their biological activities for potential therapeutic applications .
Propriétés
IUPAC Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-13-11-6-1-2-7-12(11)16-15(21)17(13)10-5-3-4-9(8-10)14(19)20/h1-8H,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRGUYHFHEOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


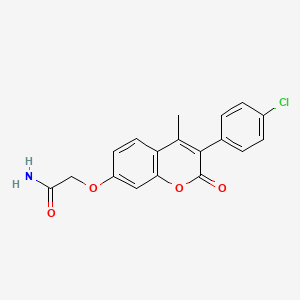
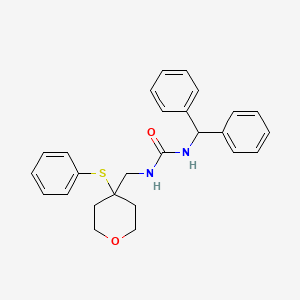
![[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2513785.png)
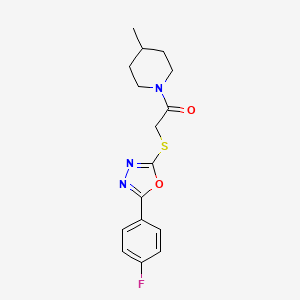
![N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2513787.png)
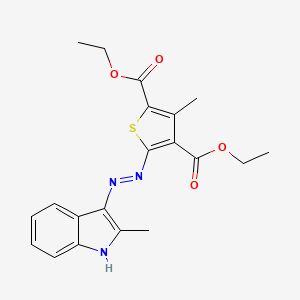
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2513790.png)
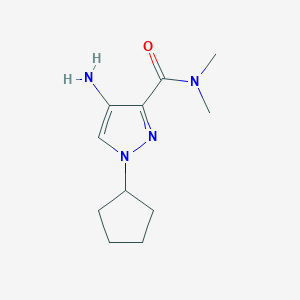
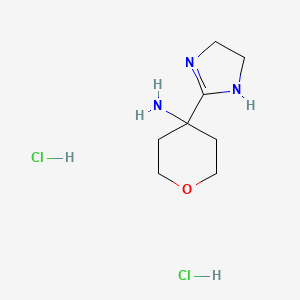

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)
